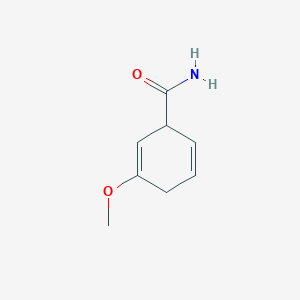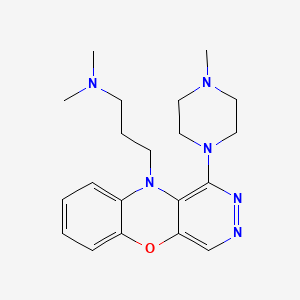![molecular formula C11H9F B14499400 3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene CAS No. 63509-89-7](/img/structure/B14499400.png)
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorine atom and a cyclopropane ring fused to an indene structure
Preparation Methods
The synthesis of 3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene involves several steps, typically starting with the preparation of the indene precursor. The fluorine atom is introduced through a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The cyclopropane ring is then formed via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts. Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The cyclopropane ring can undergo ring-opening reactions with electrophiles, leading to the formation of various addition products.
Scientific Research Applications
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene involves its interaction with molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene can be compared with other similar compounds, such as:
1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]indene: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Chloro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
3-Bromo-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene:
The uniqueness of this compound lies in its specific combination of a fluorine atom and a cyclopropane ring fused to an indene structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
63509-89-7 |
|---|---|
Molecular Formula |
C11H9F |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
10-fluorotetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C11H9F/c12-5-1-2-6-7(3-5)10-9-4-8(6)11(9)10/h1-3,8-11H,4H2 |
InChI Key |
QPBAHHIMHHBSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C1C4=C(C23)C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


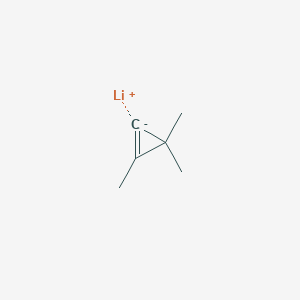

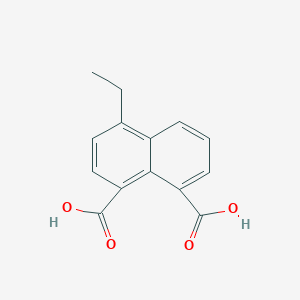

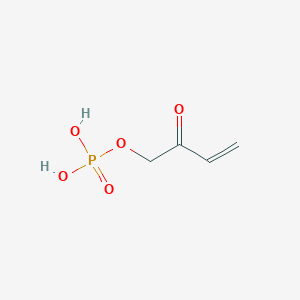

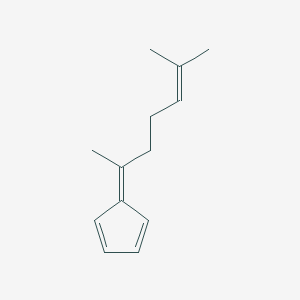
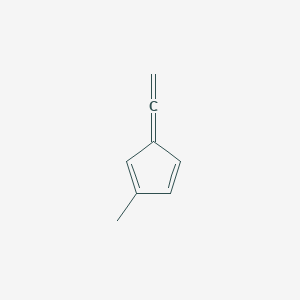
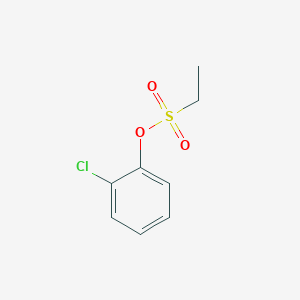
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)
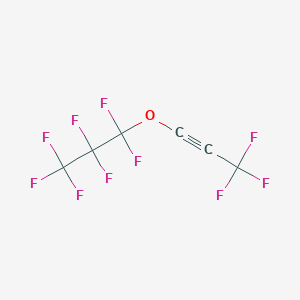
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
